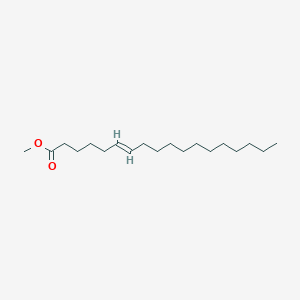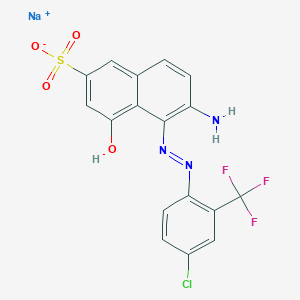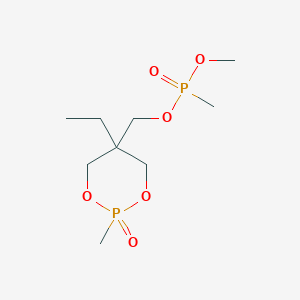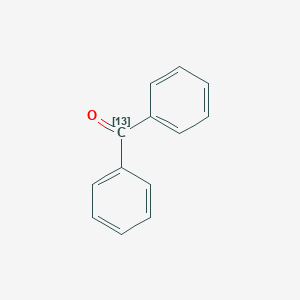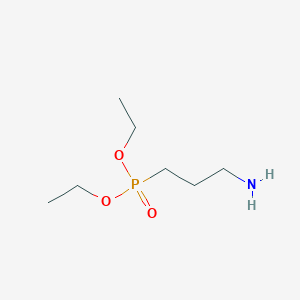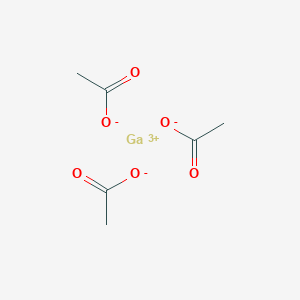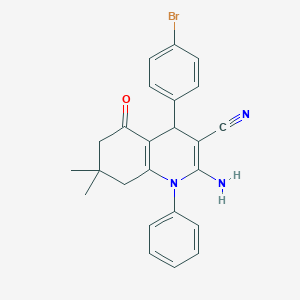
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cancer and other diseases.
Wirkmechanismus
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor works by binding to the BET family of proteins, specifically the bromodomain, which is responsible for recognizing acetylated lysine residues on histone proteins. This binding prevents the BET proteins from binding to acetylated lysine residues, leading to the suppression of gene expression. This mechanism of action is particularly relevant in cancer cells, which often have altered gene expression patterns.
Biochemische Und Physiologische Effekte
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce cell death. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has several advantages for lab experiments. It is a potent inhibitor of the BET family of proteins, making it a useful tool for studying the role of these proteins in gene expression and disease. It has also been shown to have activity against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer growth and development. However, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its synthesis requires specialized equipment and expertise, making it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. One area of interest is the development of more potent and selective inhibitors of the BET family of proteins. Another area of interest is the identification of biomarkers that can predict response to 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment. Additionally, research is needed to better understand the long-term effects of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor treatment and to determine its potential applications in the treatment of other diseases beyond cancer, inflammation, and viral infections.
In conclusion, 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor is a promising compound with potential applications in the treatment of cancer, inflammation, and viral infections. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound and to identify new directions for its use in the treatment of disease.
Synthesemethoden
The synthesis of 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor involves several steps, including the reaction of 4-bromobenzaldehyde with 2-methyl-2-butene, followed by the reaction of the resulting product with 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. The final step involves the reaction of the resulting product with 2,3-dimethyl-1,3-butadiene to yield 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor. The synthesis of this compound requires specialized equipment and expertise, making it a challenging process.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. 2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibitor has also been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity against several viruses, including HIV, by inhibiting viral replication.
Eigenschaften
CAS-Nummer |
156496-76-3 |
|---|---|
Produktname |
2-Amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
Molekularformel |
C24H22BrN3O |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22BrN3O/c1-24(2)12-19-22(20(29)13-24)21(15-8-10-16(25)11-9-15)18(14-26)23(27)28(19)17-6-4-3-5-7-17/h3-11,21H,12-13,27H2,1-2H3 |
InChI-Schlüssel |
VYEMUTBWOSTYJY-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C |
Piktogramme |
Irritant |
Synonyme |
2-amino-4-(4-bromophenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



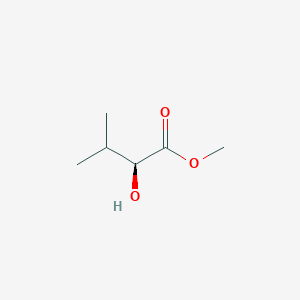

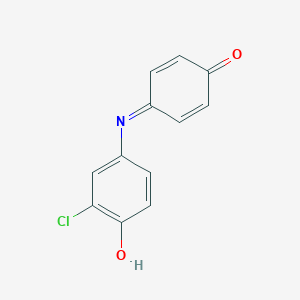
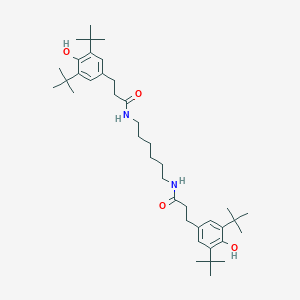

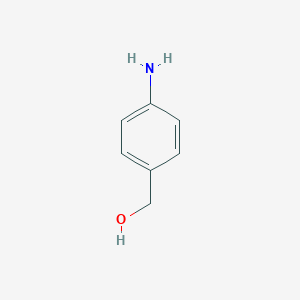
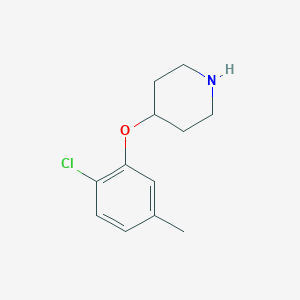
![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)
